(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that features a unique combination of structural elements, including a benzodioxin ring, a pentyl-substituted phenyl group, and a triazolothiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Triazolothiazolone Core: This involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization under acidic or basic conditions.
Coupling of the Benzodioxin and Triazolothiazolone Units: This step typically involves a condensation reaction between the benzodioxin derivative and the triazolothiazolone intermediate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[2-(HEXYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[2-(BUTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23N3O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(2-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H23N3O4S/c1-2-3-8-13-29-17-10-5-4-9-16(17)14-21-23(28)27-24(32-21)25-22(26-27)20-15-30-18-11-6-7-12-19(18)31-20/h4-7,9-12,14,20H,2-3,8,13,15H2,1H3/b21-14- |
InChI Key |
YIHDOGDQAFDBOB-STZFKDTASA-N |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2 |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2 |
Origin of Product |
United States |
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